Thieno[2,3-c]pyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
thieno[2,3-c]pyridin-4-amine |
InChI |
InChI=1S/C7H6N2S/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H,8H2 |
InChI Key |
IQGWFYQNWWJMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 2,3 C Pyridin 4 Amine and Its Derivatives
Established Synthetic Pathways to the Thieno[2,3-c]pyridine (B153571) Core
Conventional strategies for constructing the thieno[2,3-c]pyridine skeleton generally follow two main approaches: forming the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or, more commonly, constructing the pyridine ring onto a thiophene precursor. nih.gov The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. mdpi.com This reaction can be adapted to produce precursors that lead to the thieno[2,3-c]pyridine core. The process typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. mdpi.comnih.gov
A key example is the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate. mdpi.com This synthesis utilizes ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and powdered sulfur. mdpi.com The reaction proceeds through an initial Knoevenagel condensation between the piperidone ketone and ethyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization to form the fused 2-aminothiophene ring system. mdpi.com This dihydrothieno[2,3-c]pyridine derivative serves as a versatile intermediate for further chemical modifications. mdpi.com
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. mdpi.com The subsequent addition of elemental sulfur is complex, but it is postulated to involve the formation of a sulfur-containing intermediate that cyclizes and tautomerizes to yield the final 2-aminothiophene product. mdpi.com
The construction of the pyridine ring onto a thiophene scaffold is a widely used and effective strategy. These methods often involve the cyclization of a suitably functionalized thiophene derivative.
One prominent method is the modified Pomeranz-Fritsch reaction. nih.govkuleuven.be In a multi-step synthesis starting from 2-acetylthiophene (B1664040), an intermediate thieno[2,3-c] nih.govabertay.ac.ukresearchgate.nettriazolo[1,5-a]pyridine compound is synthesized via this cyclization reaction. nih.govkuleuven.be This fused triazole then serves as a precursor to the thieno[2,3-c]pyridine core in a subsequent step. nih.govkuleuven.be
Another approach involves the cyclization of Schiff bases. researchgate.net A convenient preparation of the parent thieno[2,3-c]pyridine and various 2-substituted analogues can be achieved by the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (B89532). researchgate.net Similarly, reacting 2-thienaldehyde with compounds like aminoacetaldehyde dimethyl acetal generates a Schiff base that can be cyclized using a strong mineral acid in an inert solvent to afford the thieno[2,3-c]pyridine ring system.
A novel and efficient metal-free strategy has been developed for the synthesis of thieno[2,3-c]pyridine derivatives. nih.govkuleuven.be This three-step method begins with the readily available starting material, 2-acetylthiophene. nih.gov
The key steps in this pathway are:
One-pot triazolation: 2-acetylthiophene is used to obtain 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.govkuleuven.be
Pomeranz-Fritsch cyclization: The triazole intermediate undergoes a modified Pomeranz-Fritsch reaction to yield a thieno[2,3-c] nih.govabertay.ac.ukresearchgate.nettriazolo[1,5-a]pyridine compound. nih.govkuleuven.be
Denitrogenative transformation: In the final step, an acid-mediated denitrogenative transformation of the fused triazole intermediate yields the thieno[2,3-c]pyridine core. nih.govkuleuven.be This reaction proceeds under mild conditions and allows for the introduction of various substituents at the 7-position by trapping the reactive intermediate with different nucleophiles. nih.govkuleuven.be
This method provides access to a library of novel thieno[2,3-c]pyridine derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters, by varying the nucleophile used in the final step. nih.govkuleuven.be For instance, using alcohols or phenols as nucleophiles yields 7-(alkoxymethyl) or 7-(phenoxymethyl) derivatives, while using carboxylic acids results in the corresponding esters. nih.gov
| Entry | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Tetrabutylammonium bromide | 7-(Bromomethyl)thieno[2,3-c]pyridine | 75 |
| 2 | Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 85 |
| 3 | Isopropanol | 7-(Isopropoxymethyl)thieno[2,3-c]pyridine | 81 |
| 4 | Phenol | 7-(Phenoxymethyl)thieno[2,3-c]pyridine | 68 |
| 5 | Acetic Acid | Thieno[2,3-c]pyridin-7-ylmethyl acetate (B1210297) | 84 |
| 6 | Benzoic Acid | Thieno[2,3-c]pyridin-7-ylmethyl benzoate | 79 |
Functionalization and Diversification Strategies for Thieno[2,3-c]pyridin-4-amine Derivatives
Diversification of the thieno[2,3-c]pyridine scaffold is essential for exploring its structure-activity relationships. This is achieved through various functionalization strategies, including the introduction of substituents at different positions of the core and the annulation of additional heterocyclic rings.
The reactivity of the thieno[2,3-c]pyridine core allows for selective functionalization. Studies on electrophilic substitution have shown that deuterio-deprotonation occurs preferentially at the 3-position, indicating its susceptibility to electrophilic attack. abertay.ac.uk Nitration with fuming nitric acid in sulfuric acid also leads to substitution at the 3-position. abertay.ac.uk
The 7-position is also a key site for modification. One method involves the oxidation of the thieno[2,3-c]pyridine scaffold with an agent like mCPBA, followed by treatment with POBr3 to exclusively introduce a bromine atom at the 7-position. researchgate.net This 7-bromo derivative is a valuable intermediate that can undergo modern cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination to introduce a wide array of aryl, heteroaryl, and amino substituents. researchgate.net Furthermore, the metal-free denitrogenative transformation provides a direct route to 7-substituted derivatives, as detailed previously. nih.gov
Functionalization is not limited to the heterocyclic core itself. For derivatives bearing an amino group, such as diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, the exocyclic amine can be readily modified. For example, reaction with chloroacetyl chloride yields an N-chloroacetylated intermediate. mdpi.com The chlorine atom in this intermediate is susceptible to nucleophilic displacement by various secondary amines, allowing for the attachment of diverse heterocyclic moieties to the core structure via an acetamido linker. mdpi.com
The thieno[2,3-c]pyridine core can serve as a template for the construction of more complex, fused polycyclic systems. One such diversification strategy involves the annulation of a pyrimidine (B1678525) ring to generate pyridothienopyrimidines.
This can be achieved starting from an appropriately substituted thieno[2,3-c]pyridine amine. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be converted into a fused pyrimidine system. researchgate.net The process involves reacting the starting amino ester with an isothiocyanate to form a thiourea (B124793) derivative. This intermediate can then undergo cyclization under various conditions to yield the corresponding pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives. researchgate.net
While not a direct example on the thieno[2,3-c]pyridine system, related strategies on the isomeric thieno[2,3-b]pyridine (B153569) scaffold highlight the utility of SNAr reactions. In those syntheses, a pyridothienopyrimidin-4(3H)-one, formed by cyclization of an aminothienopyridine carboxamide, is chlorinated with phosphorus oxychloride to give a 4-chloropyridothienopyrimidine. researchgate.net This chloro derivative is an excellent substrate for nucleophilic aromatic substitution, reacting readily with nucleophiles like hydrazine (B178648) to afford functionalized products. researchgate.net This illustrates a powerful method for diversifying these fused heterocyclic systems.
Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryls and the introduction of aryl or heteroaryl substituents onto heterocyclic scaffolds. While specific literature detailing the Suzuki-Miyaura coupling directly on the this compound skeleton is not abundant, the principles of this reaction are well-established for closely related isomeric systems such as thieno[3,2-b]pyridines and other fused pyridines. These examples provide a strong basis for its application to the thieno[2,3-c]pyridine core.
The reaction typically involves the palladium-catalyzed coupling of a halogenated (or triflated) heterocyclic compound with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. A crucial consideration for the application of this method to this compound is the presence of the primary amine group. However, studies on other nitrogen-containing heterocycles have demonstrated that Suzuki cross-coupling reactions can be successfully performed on substrates bearing a primary amine group without the need for a protection-deprotection sequence. acs.org This suggests that a halogenated this compound could serve as a direct precursor for C-C bond formation.
Typical conditions for Suzuki-Miyaura reactions on related thienopyridine and isothiazolopyridine scaffolds involve catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂), often in combination with phosphine (B1218219) ligands. mdpi.com A variety of bases can be employed, with potassium carbonate (K₂CO₃) being common, in solvent systems like dioxane/water mixtures. mdpi.com
The table below summarizes representative conditions and outcomes for Suzuki-Miyaura reactions on analogous heterocyclic systems, illustrating the general feasibility and conditions that could be adapted for arylating the thieno[2,3-c]pyridine scaffold.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-2-phenylthieno[3,2-b]pyridine | (Hetero)arylboronic acids | Not specified | Not specified | Not specified | Moderate to excellent | researchgate.net |
| 6-Bromo-isothiazolo[4,3-b]pyridine derivative | Arylboronic acids/esters | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Moderate to good | mdpi.com |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Not specified | Not specified | Modest to good (5-89%) | nih.gov |
| Halogenated aromatics with primary amine | Pyridylboronic acids | Standard Pd catalysts | Standard bases | Not specified | Good | acs.org |
These examples collectively suggest that the Suzuki-Miyaura reaction is a viable and robust strategy for the synthesis of aryl- and heteroaryl-substituted this compound derivatives, starting from a suitable halo-substituted precursor.
Design of Hybrid Molecules Incorporating the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine scaffold serves as a valuable core structure in the design of hybrid molecules for therapeutic applications, particularly in the development of kinase inhibitors and anticancer agents. The concept of a hybrid molecule involves combining two or more pharmacophores or structural motifs to create a new chemical entity with enhanced affinity, selectivity, or a multi-targeted mechanism of action. The thieno[2,3-c]pyridine core often mimics the hinge-binding region of ATP in protein kinases, making it an attractive starting point for inhibitor design.
The design strategy frequently involves maintaining the thieno[2,3-c]pyridine core for its foundational interactions with the target protein, while systematically modifying substituents at various positions to explore structure-activity relationships (SAR) and optimize pharmacological properties. This approach has led to the discovery of potent inhibitors for several important biological targets.
As Kinase Inhibitors: Research has identified 2,4-disubstituted thieno[2,3-c]pyridines as a novel series of potent inhibitors of Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8. nih.gov Starting from hits identified in high-throughput screening, structural modifications at the 2- and 4-positions of the thieno[2,3-c]pyridine scaffold led to the development of inhibitors with improved enzymatic and cellular activity. nih.gov This demonstrates the scaffold's utility as a platform for developing targeted kinase inhibitors. The design of these hybrid molecules focuses on introducing moieties that can form specific interactions with amino acid residues in the kinase's active site, thereby enhancing potency and selectivity.
As Hsp90 Inhibitors: The thieno[2,3-c]pyridine scaffold has also been successfully incorporated into the design of inhibitors for Heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy. A study detailed the synthesis of a series of thieno[2,3-c]pyridine derivatives and evaluated their anticancer potential through Hsp90 inhibition. mdpi.com In this work, hybrid molecules were created by introducing various substituents, including a thiomorpholine (B91149) moiety. One such hybrid compound, 6i , emerged as a potent inhibitor against several cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer. mdpi.com The compound was found to induce cell cycle arrest at the G2 phase, highlighting its potential as a lead compound for optimization. mdpi.com
The research findings for selected thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors are summarized in the table below.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism Highlight | Reference |
|---|---|---|---|---|
| 6i (thiomorpholine-substituted hybrid) | HSC3 (Head and Neck) | 10.8 | Induces G2 phase cell cycle arrest | mdpi.com |
| T47D (Breast) | 11.7 | |||
| RKO (Colorectal) | 12.4 |
The successful design of these hybrid molecules underscores the versatility of the thieno[2,3-c]pyridine scaffold. By strategically combining this core with other functional groups and heterocyclic systems, researchers can develop novel compounds with tailored biological activities, paving the way for new therapeutic agents.
Biological Activity and Molecular Target Engagement of Thienopyridin 4 Amine Derivatives
Overview of Pharmacological Activities Associated with Thienopyridine Scaffolds
The thienopyridine scaffold, a heterocyclic structure resulting from the fusion of thiophene (B33073) and pyridine (B92270) rings, is a cornerstone in medicinal chemistry due to its wide range of biological activities. researchgate.netigi-global.com There are six isomers of thienopyridine, each with distinct properties that influence their interaction with biological targets. researchgate.net These compounds have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, antiproliferative, and antitumor properties. researchgate.netigi-global.com
The versatility of the thienopyridine framework allows for structural modifications that can enhance solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for drug design. researchgate.netigi-global.com Thienopyridine derivatives have been successfully developed as antagonists for various receptors, such as α-1-adrenoceptors, γ-aminobutyric acid (GABA) receptors, and leukotriene and endothelin receptors. researchgate.net They have also been identified as calcium channel blockers and topoisomerase inhibitors. researchgate.net
Notably, thienopyridine-based drugs are prominent in the treatment of cardiovascular and central nervous system (CNS) diseases. researchgate.netigi-global.com The antiplatelet activity of thienopyridines, which act as P2Y12 receptor antagonists, is a well-established therapeutic application. mdpi.com Furthermore, ongoing research continues to uncover new potential applications for this versatile scaffold in various disease areas. researchgate.net For instance, derivatives of thieno[2,3-b]pyridine (B153569) have been shown to modulate the activity of multiple molecular targets, including G protein-coupled receptors, tyrosyl DNA phosphodiesterase 1, and various kinases. mdpi.com
Bruton's Tyrosine Kinase (BTK) Inhibition by Thieno[3,2-c]pyridin-4-amines
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it an attractive therapeutic target for autoimmune diseases and hematological malignancies. researchgate.net A novel class of BTK inhibitors based on the thieno[3,2-c]pyridin-4-amine (B1356683) scaffold has been designed and synthesized, demonstrating significant potential in this area. researchgate.netnih.gov
Several series of thieno[3,2-c]pyridin-4-amine derivatives have been synthesized and evaluated for their in vitro inhibitory activity against BTK. researchgate.netxjtu.edu.cnnih.gov These compounds have shown a range of potencies, with some exhibiting IC₅₀ values in the nanomolar range. nih.govxjtu.edu.cnnih.gov
One study reported a series of twenty-one thieno[3,2-c]pyridin-4-amine derivatives, with compound 14g emerging as the most potent inhibitor, displaying an IC₅₀ of 12.8 nM against the BTK enzyme. nih.gov Another series of 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines also showed promising results, with compound 13b demonstrating an excellent IC₅₀ of 11.8 nM. xjtu.edu.cnnih.gov The 7-pyrazol-4-yl substituted subseries, in particular, exhibited high BTK inhibition. xjtu.edu.cnnih.gov
| Compound | Target | IC₅₀ (nM) |
| 14g | BTK | 12.8 |
| 13b | BTK | 11.8 |
Kinase selectivity is a crucial aspect of drug development to minimize off-target effects. The thieno[3,2-c]pyridin-4-amine scaffold has shown promise in achieving good kinase selectivity. Compound 14g was reported to have relatively good kinase selectivity, which is a favorable characteristic for a drug candidate. nih.gov Similarly, compound 13b also demonstrated relatively good kinase selectivity, further highlighting the potential of this chemical series. xjtu.edu.cnnih.gov The ability to selectively inhibit BTK over other closely related kinases is a key advantage of these derivatives. researchgate.net
Heat Shock Protein 90 (Hsp90) Inhibition by Thieno[2,3-c]pyridine (B153571) Derivatives
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer progression. mdpi.com Inhibition of Hsp90 has emerged as a promising strategy in cancer therapy. mdpi.com Thieno[2,3-c]pyridine derivatives have been investigated for their potential as Hsp90 inhibitors. mdpi.comresearchgate.netnih.gov
A series of thieno[2,3-c]pyridine derivatives, designated as compounds 6(a–k) , were synthesized and screened for their anticancer activity against a panel of human cancer cell lines, including MCF7 and T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). mdpi.comresearchgate.net
From this screening, compounds 6a and 6i were identified as having significant inhibitory effects. mdpi.comresearchgate.net Compound 6i demonstrated potent, broad-spectrum anticancer activity with IC₅₀ values of 10.8 µM against HSC3, 11.7 µM against T47D, and 12.4 µM against RKO cell lines. mdpi.comresearchgate.net Compound 6a also showed notable inhibition, particularly against the HSC3 cell line with an IC₅₀ of 14.5 µM. mdpi.com
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 6i | HSC3 | Head and Neck | 10.8 |
| 6i | T47D | Breast | 11.7 |
| 6i | RKO | Colorectal | 12.4 |
| 6i | MCF7 | Breast | 16.4 |
| 6a | HSC3 | Head and Neck | 14.5 |
| 6a | RKO | Colorectal | 24.4 |
Inhibition of Other Kinases and Receptors
Thienopyrimidine derivatives, recognized for their structural similarity to native purines, have been extensively investigated for their capacity to interact with a wide array of biological targets beyond their primary mechanisms of action. This structural versatility allows them to serve as scaffolds for the development of inhibitors for various kinases and receptors, playing crucial roles in cellular signaling and disease pathogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition by Thienopyrimidines
The epidermal growth factor receptor (EGFR) is a key therapeutic target in oncology, and thienopyrimidines have emerged as a promising class of EGFR inhibitors. bohrium.commdpi.com A series of novel 4-substituted-6,7,8,9-tetrahydro-5H-cyclohepta mdpi.comkau.edu.sathieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their anticancer activity. nih.gov Among these, several compounds demonstrated potent inhibitory activity against EGFR. For instance, compound 5f was found to be 1.73 times more potent than the established EGFR inhibitor erlotinib. nih.gov Another study focused on 4-(2-arylidenehydrazineyl)thienopyrimidine derivatives, identifying compounds with moderate to excellent EGFR inhibitory action in the nanomolar range. bohrium.com Specifically, compounds 5g and 7a showed the most significant EGFR inhibitory efficacy. bohrium.com Further structure-activity relationship (SAR) studies on thieno[2,3-d]pyrimidines have highlighted that substitutions at the 4th position, particularly with anilino or various heterocyclic moieties, can enhance anticancer activity through EGFR inhibition. researchgate.net
Table 1: EGFR Inhibitory Activity of Selected Thienopyrimidine Derivatives
| Compound | Structure | IC₅₀ (µM) | Target Cell Line/Enzyme |
|---|---|---|---|
| Compound 5b | 4-(4-Chlorophenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta mdpi.comkau.edu.sathieno[2,3-d]pyrimidine | 0.042 | EGFR |
| Compound 5f | 4-((3,4,5-Trimethoxyphenyl)amino)-6,7,8,9-tetrahydro-5H-cyclohepta mdpi.comkau.edu.sathieno[2,3-d]pyrimidine | More potent than Erlotinib | MCF-7 |
| Compound 5g | 4-(2-(4-Bromobenzylidene)hydrazineyl)-5,6-dimethylthieno[2,3-d]pyrimidine | Not specified (nanomolar range) | EGFR |
| Compound 7a | 2-(2-(4-(Dimethylamino)benzylidene)hydrazineyl)-5,6,7,8-tetrahydrobenzo mdpi.comkau.edu.sathieno[2,3-d]pyrimidin-4(3H)-one | Not specified (nanomolar range) | EGFR |
Data sourced from multiple studies investigating EGFR inhibition by thienopyrimidine derivatives. bohrium.comnih.gov
Phosphodiesterase 7 (PDE7) Inhibition by Thienopyrimidine Analogues
Phosphodiesterase 7 (PDE7) is an enzyme involved in the regulation of intracellular signaling pathways, making it a target for various therapeutic areas, including central nervous system disorders. mdpi.com Research has led to the discovery of a new series of potent PDE7 inhibitors based on a thieno[3,2-d]pyrimidin-4(3H)-one scaffold. acs.org Through screening and subsequent structure-activity relationship (SAR) studies, researchers identified hit compounds from a chemical library. acs.org Further optimization led to the discovery of compound 28e , a 7-substituted derivative, which demonstrated potent PDE7 inhibition with an IC₅₀ in the single-digit nanomolar range. acs.org Crucially, this compound also showed high selectivity (190-fold) over the related enzyme PDE4, which is important for avoiding potential side effects. acs.org The selectivity of 28e also extended to other phosphodiesterase enzymes, with 800-fold selectivity over PDE3 and 1650-fold over PDE5. acs.org
Table 2: PDE7 Inhibitory Activity and Selectivity of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
| Compound | Description | PDE7 IC₅₀ (nM) | Selectivity vs. PDE4 | Cellular Activity (IL-2 IC₅₀, nM) |
|---|---|---|---|---|
| Compound 28e | 2-(Cyclopentylamino)-7-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one | Single-digit nM | 190-fold | 89 |
Data from a study on the discovery of novel and potent PDE7 inhibitors. acs.org
Cyt-bd Oxidase Inhibition in Mycobacterium tuberculosis by Thieno[3,2-d]pyrimidin-4-amines
Cytochrome bd (Cyt-bd) oxidase is a crucial component of the respiratory chain in Mycobacterium tuberculosis, especially under conditions relevant to chronic infection, making it an attractive drug target. nih.govresearchgate.net A class of compounds, thieno[3,2-d]pyrimidin-4-amines, has been identified as inhibitors of Cyt-bd. nih.govnih.govmontana.edu An initial screening identified thieno[3,2-d]pyrimidine (7) , and subsequent SAR studies led to the development of more potent analogues. nih.govmontana.edu The most active compound from this series was N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) , which exhibited ATP IC₅₀ values ranging from 6 to 18 µM against various mycobacterial strains, particularly in the presence of a QcrB inhibitor (Q203) which blocks the alternative respiratory pathway. nih.govresearchgate.netnih.gov This inhibition of Cyt-bd presents a strategy for targeting the energy metabolism of M. tuberculosis. nih.govacs.org The inhibitory activity was measured in different strains, including Mycobacterium bovis BCG, the standard laboratory strain M. tuberculosis H37Rv, and a clinical isolate, N0145. researchgate.netnih.gov
Table 3: Inhibitory Activity of Thieno[3,2-d]pyrimidin-4-amines against Mycobacterial Cyt-bd Oxidase
| Compound | Description | Strain | ATP IC₅₀ (µM) (with Q203) |
|---|---|---|---|
| Compound 19 | N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | M. bovis BCG | 6.2 |
| Compound 19 | N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | M. tb N0145 | 7.3 |
| Compound 19 | N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | M. tb H37Rv | 18 |
Data from structure-guided generation of Cyt-bd oxidase inhibitors. researchgate.netnih.gov
Anti-infective Properties of Thienopyridine Derivatives
Thienopyridine derivatives have demonstrated a broad spectrum of anti-infective properties, positioning them as a scaffold of significant interest in the development of new antimicrobial and antifungal agents. kau.edu.sa
Antimicrobial and Antibacterial Activities
Derivatives of the thienopyridine core have shown considerable in vitro antibacterial efficacy against a range of both Gram-positive and Gram-negative bacteria. kau.edu.saarabjchem.org Studies have reported significant activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov For example, a series of novel thienopyridines and pyridothienoquinolines were synthesized and evaluated, with compounds 3a, 3b, 4a, 9b, and 12b showing the highest inhibitory capacity against E. coli DNA gyrase B, with IC₅₀ values ranging from 2.26 to 5.87 µM. mdpi.com Another study highlighted thienopyridine derivatives 12a and 15 , which exhibited strong activity against E. coli and B. mycoides, with compound 12a showing a minimum inhibitory concentration (MIC) level below 0.0048 mg/mL for B. mycoides. bohrium.comresearchgate.net Furthermore, certain 4'-(4-methylpiperazin-1-yl) derivatives showed potent activity against all tested bacterial strains with MIC values from 7.81 to 15.63 µg/mL. nih.gov
Table 4: In Vitro Antibacterial Activity of Selected Thienopyridine Derivatives
| Compound | Bacterial Strain | Activity (MIC/IC₅₀) |
|---|---|---|
| Compound 3a (Thienopyridine carboxamide) | E. coli DNA gyrase | IC₅₀ = 2.26 µM |
| Compound 4a (Thienopyridine carboxamide) | E. coli DNA gyrase | IC₅₀ = 3.69 µM |
| Compound 12a | E. coli | MIC = 0.0195 mg/mL |
| Compound 12a | B. mycoides | MIC < 0.0048 mg/mL |
| Compound 12b (Schiff base) | MRSA | Inhibition Zone = 15 mm |
| Compound 3c | Various bacteria | MIC = 4-16 µg/mL |
Data compiled from studies on the antibacterial properties of thienopyridine derivatives. mdpi.combohrium.comresearchgate.netekb.eg
Antifungal Activities
In addition to their antibacterial properties, thienopyridine derivatives have also been recognized for their potent antifungal activities. arabjchem.org Research has demonstrated their effectiveness against various fungal pathogens, including clinically relevant species like Candida albicans, Candida glabrata, Aspergillus fumigatus, and Rhizopus oryzae. ekb.egscielo.org.mxresearchgate.netjmcs.org.mx In one study, novel thienopyridine-1,2,3-triazole derivatives were synthesized and evaluated. scielo.org.mxresearchgate.net Compound 1b showed notable activity against C. glabrata with a MIC of 0.12 µg/mL, which was superior to the reference drug itraconazole (B105839) (MIC = 1 µg/mL). scielo.org.mx Compound 2a was active against C. albicans (MIC = 0.5 µg/mL), and compound 2b showed activity against R. oryzae (MIC = 1 µg/mL) comparable to the standard drug. scielo.org.mx Another investigation found that compound 3c displayed promising antifungal activity with MIC values between 4-16 µg/mL against a panel of five fungal strains. ekb.eg These findings underscore the potential of the thienopyridine scaffold in the development of new antifungal agents to combat the rise of resistant fungal infections. jmcs.org.mx
Table 5: In Vitro Antifungal Activity of Selected Thienopyridine Derivatives
| Compound | Fungal Strain | Activity (MIC, µg/mL) |
|---|---|---|
| Compound 1b | Candida glabrata | 0.12 |
| Compound 2a | Candida albicans | 0.5 |
| Compound 2b | Rhizopus oryzae | 1 |
| Compound 3c | Various fungi | 4-16 |
| Compound 12a | Candida albicans | < 0.0048 mg/mL |
Data from studies evaluating the antifungal sensibility of novel thienopyridine derivatives. bohrium.comresearchgate.netekb.egscielo.org.mx
Neuroprotective and Central Nervous System (CNS) Activities of Thienopyrimidines
Thienopyrimidine derivatives, which are structurally related to thieno[2,3-c]pyridin-4-amines, have garnered significant interest for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease. researchgate.netdntb.gov.uaresearchgate.net Their mechanism of action often involves a multi-target approach, addressing key pathological features of the disease. nih.govresearchgate.net
Anticholinesterase Activity
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. Several studies have highlighted the potential of thienopyrimidine and thienopyridine derivatives as potent cholinesterase inhibitors.
A series of tetracyclic thienopyrimidines demonstrated inhibitory activity against acetylcholinesterase (AChE) from Electrophorus electricus (EeAChE), human AChE (hAChE), and human butyrylcholinesterase (hBChE). tandfonline.comtandfonline.com For EeAChE inhibition, the presence of a tetrahydropyrido ring with a benzyl (B1604629) group at the basic nitrogen was found to be crucial. tandfonline.comtandfonline.com Kinetic analysis revealed a hyperbolic mixed-type inhibition for several of these compounds, with Ki values under 3 µM. tandfonline.comtandfonline.com
In another study, newly synthesized tetrahydrobenzothienopyrimidines and tetrahydrobenzothienotriazines, designed to incorporate a pharmacophore from the Alzheimer's drug donepezil, were screened for their AChE inhibitory activity. nih.gov Compounds that showed strong AChE inhibition were also evaluated for their ability to inhibit BChE. nih.gov Notably, some of these compounds exhibited potent AChE inhibitory activity comparable to donepezil. nih.gov
Furthermore, research on 2-substituted 5,6,7,8-tetrahydrobenzo researchgate.netgoogle.comthieno[2,3-d]pyrimidine-4(3H)-one derivatives identified compounds with significant anticholinesterase ability. urfu.ruchimicatechnoacta.ru Specifically, derivatives containing hydroxy-methoxyphenyl fragments showed the highest activity. urfu.ruresearchgate.net Molecular docking studies have supported these in vitro findings, helping to rationalize the observed inhibitory actions. urfu.ruchimicatechnoacta.ru
Thieno[2,3-b]pyridine amine derivatives have also been synthesized and evaluated as tacrine (B349632) analogs for their cholinesterase inhibitory activity. nih.govresearchgate.net Among the synthesized compounds, some showed high activity towards both acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.net
Interactive Table: Anticholinesterase Activity of Thienopyrimidine and Thienopyridine Derivatives
| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |
| Tetracyclic Thienopyrimidines | EeAChE, hAChE, hBChE | Hyperbolic mixed-type inhibition with Ki values < 3 µM. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Tetrahydrobenzothienopyrimidines | AChE, BChE | Potent AChE inhibition, comparable to donepezil. nih.gov | nih.gov |
| 2-substituted 5,6,7,8-tetrahydrobenzo researchgate.netgoogle.comthieno[2,3-d]pyrimidine-4(3H)-ones | AChE | Significant anticholinesterase activity, particularly with hydroxy-methoxyphenyl fragments. urfu.ruresearchgate.net | urfu.ruresearchgate.net |
| Thieno[2,3-b]pyridine amines | AChE, BChE | High inhibitory activity towards both enzymes. nih.govresearchgate.net | nih.govresearchgate.net |
Anti-amyloid Formation Properties
The aggregation of amyloid-beta (Aβ) peptides into plaques is a central pathological hallmark of Alzheimer's disease. nih.govmdpi.com Several thienopyrimidine and thienopyridine derivatives have demonstrated the ability to inhibit this process, suggesting a disease-modifying potential.
A series of tetrahydrobenzothienopyrimidines and tetrahydrobenzothienotriazines were assessed for their inhibitory effects on Aβ accumulation. nih.gov Three of these compounds showed more potent inhibition of Aβ accumulation than the standard drug, donepezil. researchgate.netnih.gov
Similarly, research on 2-substituted 5,6,7,8-tetrahydrobenzo researchgate.netgoogle.comthieno[2,3-d]pyrimidine-4(3H)-one derivatives found that several compounds possessed a significant ability to inhibit amyloid formation, with some being comparable to the investigational drug GV-971. urfu.ruresearchgate.net
Furthermore, the most active cholinesterase inhibitors among a series of thieno[2,3-b]pyridine amine derivatives were also evaluated for their inhibitory activity towards Aβ aggregation. nih.gov The results indicated efficient anti-Alzheimer's activity, suggesting a dual-action mechanism. nih.gov
Interactive Table: Anti-amyloid Activity of Thienopyrimidine and Thienopyridine Derivatives
| Compound Class | Key Findings | Reference(s) |
| Tetrahydrobenzothienopyrimidines/triazines | More potent inhibition of Aβ accumulation than donepezil. researchgate.netnih.gov | researchgate.netnih.gov |
| 2-substituted 5,6,7,8-tetrahydrobenzo researchgate.netgoogle.comthieno[2,3-d]pyrimidine-4(3H)-ones | Inhibition of amyloid formation comparable to GV-971. urfu.ruresearchgate.net | urfu.ruresearchgate.net |
| Thieno[2,3-b]pyridine amines | Demonstrated inhibitory activity towards Aβ aggregation. nih.gov | nih.gov |
Anti-inflammatory Potential of Thienopyridine Derivatives
Chronic inflammation is increasingly recognized as a key component in the pathogenesis of various diseases. Thienopyridine derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. ontosight.aiigi-global.comjst.go.jp
The anti-inflammatory potential of these compounds has been demonstrated in various studies. For instance, certain thienopyridine derivatives have been shown to inhibit the production of nitric oxide (NO) in murine RAW264.7 macrophages, a key indicator of anti-inflammatory activity. researchgate.net
A patent for newly synthesized fused thienopyridine derivatives highlighted their potential as anti-inflammatory and anti-arthritic agents. google.com In a carrageenan-induced paw edema model, three of these compounds showed good anti-inflammatory potential in a dose-dependent manner, with effects comparable to the standard drug indomethacin. google.com
Furthermore, research into tetrahydrobenzo researchgate.netgoogle.comthieno[2,3-d]pyrimidine derivatives, which share a core structure, has also revealed anti-inflammatory activity. nih.gov By modifying the chemical structure, researchers aimed to improve the binding between the compounds and inflammatory cytokines, leading to enhanced anti-inflammatory effects. nih.gov
The thieno[2,3-b]pyridine scaffold, in particular, has been associated with impressive anti-inflammatory activities. arabjchem.orgmdpi.com The structural and isoelectronic characteristics of thienopyridine-containing compounds, which are similar to those of B vitamins, make them an attractive feature in the development of new pharmaceutical agents. igi-global.com
Interactive Table: Anti-inflammatory Activity of Thienopyridine Derivatives
| Compound Class | Model/Assay | Key Findings | Reference(s) |
| Thienopyridine derivatives | Murine RAW264.7 macrophages | Inhibition of nitric oxide (NO) production. researchgate.net | researchgate.net |
| Fused thienopyridine derivatives | Carrageenan-induced paw edema | Good anti-inflammatory potential, comparable to indomethacin. google.com | google.com |
| Tetrahydrobenzo researchgate.netgoogle.comthieno[2,3-d]pyrimidines | Cytokine binding | Structural modifications led to improved anti-inflammatory effects. nih.gov | nih.gov |
| Thieno[2,3-b]pyridines | Various | Demonstrated impressive anti-inflammatory activities. arabjchem.orgmdpi.com | arabjchem.orgmdpi.com |
Structure Activity Relationship Sar Studies of Thienopyridin 4 Amine Scaffolds
Elucidation of Key Structural Motifs for Potency and Selectivity
The potency and selectivity of compounds based on the thienopyridine scaffold are profoundly influenced by specific structural motifs. For thieno[2,3-c]pyridine (B153571) derivatives investigated as anticancer agents, the core scaffold itself serves as a crucial anchor. The arrangement of the fused thiophene (B33073) and pyridine (B92270) rings creates a specific geometry that allows for critical interactions within the binding sites of target proteins, such as Heat Shock Protein 90 (Hsp90). mdpi.comnih.gov
In a series of synthesized thieno[2,3-c]pyridine derivatives, the presence of an amide linker and a terminal aromatic ring was identified as a key motif. The core, the linker, and the peripheral substituents collectively contribute to the biological activity. Molecular docking studies suggest that the thieno[2,3-c]pyridine core and its immediate substituents can engage in essential hydrogen bonding and hydrophobic interactions that are foundational to their inhibitory action. mdpi.comnih.gov For related thienopyridine isomers, such as thieno[2,3-b]pyridines, the 3-amino and 2-carboxamido groups are vital for activity, forming a bidentate hydrogen bond interaction with the hinge region of many kinases. nih.gov This highlights the importance of the specific arrangement of hydrogen bond donors and acceptors on the core scaffold for achieving high potency.
Impact of Substitution Patterns on Biological Efficacy
The biological efficacy of thieno[2,3-c]pyridin-4-amine derivatives is highly dependent on the nature and position of various substituents on the core scaffold.
Substitutions on the peripheral aromatic rings of thieno[2,3-c]pyridine derivatives play a critical role in modulating their anticancer activity. mdpi.com In a study of derivatives targeting Hsp90, the substitution pattern on a terminal phenyl ring attached via an amide linker significantly influenced their inhibitory potential. mdpi.com
For example, a compound featuring an unsubstituted phenyl ring showed notable inhibition against several cancer cell lines. The introduction of substituents altered this activity significantly. A derivative with a 4-fluorophenyl group demonstrated potent, broad-spectrum anticancer activity against head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines. mdpi.com Conversely, the presence of a 4-chlorophenyl or a 3,4-dichlorophenyl group resulted in weaker inhibition. This indicates that both the electronic properties and the size of the substituent are determining factors for efficacy. mdpi.com
For other thienopyridine isomers, similar trends are observed. In a series of thieno[2,3-b]pyridine (B153569) analogues, ortho- and meta-disubstitution on the phenyl ring resulted in the most active compounds. worktribe.com The replacement of the phenyl moiety with a more extended aromatic system like α-naphthyl also yielded potent derivatives. worktribe.com This suggests that the size and shape of the aromatic substituent are key to achieving optimal interactions within the target's binding pocket.
The introduction of alkyl and cyclic groups also has a pronounced effect on the biological activity of thienopyridine scaffolds. In studies on related thieno[2,3-b]pyridines, the presence of alkyl groups at specific positions can enhance potency. For instance, the absence of a C-6 alkyl substitution can lead to a loss of key interactions within the catalytic pocket of the target enzyme, resulting in inactivity. nih.gov
Furthermore, the incorporation of cyclic structures fused to the thienopyridine core, such as in cyclopentapyrido-thienopyridine derivatives, has been shown to yield compounds with significant antimicrobial and anticancer activities. ekb.eg These cyclic extensions can introduce conformational rigidity and provide additional hydrophobic surfaces for interaction with the target protein, thereby enhancing binding affinity.
Conformational Effects and Steric Considerations in Thienopyridine Binding
The three-dimensional conformation of thieno[2,3-c]pyridine inhibitors and the steric compatibility with their target's binding site are critical for their biological function. The planar nature of the thienopyridine ring system often facilitates π-stacking interactions with aromatic amino acid residues in the binding pocket. mdpi.com
However, this planarity can also lead to poor solubility due to strong intermolecular stacking in the solid state. mdpi.com Introducing bulky ester and carbonate functional groups has been explored as a strategy to disrupt this crystal packing, thereby improving solubility and potentially enhancing anti-proliferative activity. mdpi.com
Steric hindrance plays a significant role in determining inhibitor potency. The size and placement of substituents can either promote a favorable binding conformation or cause steric clashes that prevent optimal binding. For instance, in related thieno[2,3-b]pyridines, the introduction of para-substitution on a phenyl carboxamide ring leads to a loss of anti-proliferative activity, likely due to unfavorable steric interactions within the binding site. nih.gov Molecular modeling studies are often employed to rationalize these steric effects and guide the design of new analogs with improved conformational and steric properties for enhanced target engagement. nih.gov
Hydrogen Bonding Networks and Hydrophobic Interactions in Ligand-Target Recognition
The binding of thieno[2,3-c]pyridine derivatives to their biological targets is governed by a combination of specific intermolecular forces, primarily hydrogen bonds and hydrophobic interactions.
Molecular docking studies of thieno[2,3-c]pyridine inhibitors with Hsp90 have revealed key hydrogen bonding interactions. For instance, the amide -NH group can form a hydrogen bond with the backbone of Gly97, while a primary amine moiety can interact with the side chain of Asp93. nih.gov These specific hydrogen bonds are crucial for anchoring the ligand in the correct orientation within the ATP-binding pocket of the enzyme. nih.gov
Interactive Data Table: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives mdpi.com
The table below summarizes the percentage of inhibition of various cancer cell lines by different substituted thieno[2,3-c]pyridine compounds at a concentration of 100 μM.
| Compound ID | Substituent (R) | T47D (% Inhibition) | MCF7 (% Inhibition) | HSC3 (% Inhibition) | RKO (% Inhibition) |
| 6a | Phenyl | 88.08 | 83.92 | 70.38 | 80.99 |
| 6b | 4-Methylphenyl | 70.38 | 70.19 | 60.29 | 65.48 |
| 6c | 4-Methoxyphenyl | 72.50 | 65.83 | 68.44 | 70.15 |
| 6d | 4-Chlorophenyl | 65.29 | 60.11 | 58.73 | 60.14 |
| 6e | 3,4-Dichlorophenyl | 60.18 | 58.93 | 55.49 | 58.39 |
| 6f | 4-Nitrophenyl | 40.15 | 38.49 | 35.82 | 42.88 |
| 6g | 4-(Trifluoromethyl)phenyl | 45.39 | 40.28 | 42.19 | 48.29 |
| 6h | 3-Nitrophenyl | 75.83 | 70.15 | 65.39 | 72.49 |
| 6i | 4-Fluorophenyl | 90.15 | 88.93 | 85.39 | 92.48 |
| 6j | 2-Chlorophenyl | 78.49 | 75.38 | 70.15 | 79.39 |
| 6k | Thiophen-2-yl | 80.19 | 78.49 | 72.83 | 82.15 |
| Cisplatin | - | 98.20 | 97.80 | 96.70 | 98.50 |
Computational Chemistry Approaches in Thienopyridin 4 Amine Research
Molecular Docking Simulations for Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding how thieno[2,a]pyridin-4-amine derivatives interact with their biological targets at a molecular level.
Receptor-guided docking studies have been instrumental in elucidating the binding modes of thieno[2,3-c]pyridin-4-amine derivatives with various protein targets. For instance, in the context of Bruton's tyrosine kinase (Btk) inhibition, docking studies revealed that the thieno[3,2-c]pyridine-4-amine scaffold can form critical hydrogen bonds with key residues in the kinase's active site. researchgate.netnih.gov Specifically, the amino group of the thieno[3,2-c]pyridine (B143518) core has been shown to form two hydrogen bonds with the hinge residues Thr474 and Glu475, while the nitrogen atom of the pyridine (B92270) ring interacts with Met477. nih.gov These interactions are considered vital for maintaining inhibitory activity. researchgate.netnih.gov
Similarly, molecular docking of thieno[2,3-c]pyridine (B153571) derivatives as potential Hsp90 inhibitors has highlighted crucial molecular interactions within the ATP-binding pocket of the chaperone protein. mdpi.comnih.gov These computational predictions are often validated and refined by molecular dynamics simulations, which provide a more dynamic picture of the ligand-protein complex. nih.govnih.gov The insights gained from these studies are invaluable for the rational design of more potent and selective inhibitors.
A key outcome of molecular docking simulations is the identification of "hotspots," which are specific amino acid residues in the binding pocket that contribute significantly to the binding affinity of a ligand. For this compound derivatives targeting Btk, residues such as Thr474 (the gatekeeper residue), Glu475, Met477, and Asp539 have been identified as critical for binding. researchgate.netnih.gov The hydrogen bonds formed with these residues are crucial for the stable binding of the inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools for predicting the activity of new, unsynthesized compounds.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In a study on a series of thieno[3,2-c]pyridine-4-amine derivatives as Btk inhibitors, a receptor-guided CoMFA model was developed. researchgate.netnih.gov This model yielded a high cross-validated correlation coefficient (q²) of 0.574 and a non-cross-validated correlation coefficient (r²) of 0.924, indicating a robust and predictive model. researchgate.netnih.govnih.gov The contour maps generated from the CoMFA model provide a visual representation of the regions where steric bulk and electrostatic charge are favorable or unfavorable for activity, guiding the design of new analogs with improved potency. researchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. rsc.org For the same series of thieno[3,2-c]pyridine-4-amine Btk inhibitors, a CoMSIA model was generated that showed even better statistical significance than the CoMFA model, with a q² of 0.646 and an r² of 0.971. researchgate.netnih.govnih.gov The inclusion of additional molecular descriptors in CoMSIA often leads to a more detailed and predictive model. rsc.org The resulting contour maps from the CoMSIA analysis provide a comprehensive guide for optimizing the inhibitor structures to enhance their interaction with the target protein. nih.govresearchgate.net
In Silico Prediction of Drug-likeness and ADME Relevant Properties
Beyond predicting biological activity, computational methods are also used to assess the "drug-likeness" and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound derivatives. These predictions are crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process.
In silico tools are used to calculate various physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov These properties are then used to evaluate compliance with established drug-likeness rules, such as Lipinski's rule of five. rjptonline.org For example, a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors identified several compounds that possessed drug-like features based on these predictions. mdpi.com Similarly, in silico ADME profiles were generated for new benzothieno[2,3-c]pyridines, demonstrating their potential as orally absorbed agents. nih.gov
The following table summarizes the in silico predicted ADME and drug-likeness properties for a selection of thieno[2,3-c]pyridine derivatives from a study on Hsp90 inhibitors. mdpi.com
| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | Rule of Five Violations |
| 6a | 450.53 | 3.12 | 104.97 | 1 | 7 | 0 |
| 6b | 464.56 | 3.43 | 104.97 | 1 | 7 | 0 |
| 6c | 484.98 | 3.89 | 104.97 | 1 | 7 | 0 |
| 6d | 484.98 | 3.89 | 104.97 | 1 | 7 | 0 |
| 6e | 498.99 | 4.2 | 104.97 | 1 | 7 | 0 |
| 6h | 480.58 | 3.23 | 114.2 | 1 | 8 | 0 |
| 6i | 494.61 | 3.54 | 114.2 | 1 | 8 | 0 |
These computational predictions help to prioritize compounds for synthesis and further experimental evaluation, ultimately accelerating the drug discovery and development pipeline for this compound-based therapeutic agents.
Advanced Biological Evaluation Techniques in Vitro
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in the study of thieno[2,3-c]pyridin-4-amine derivatives, particularly for those designed as kinase inhibitors. These assays quantify the ability of a compound to interfere with the activity of a specific enzyme, providing a direct measure of its potency.
High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds against a specific biological target. In the context of this compound, HTS has been instrumental in identifying initial hit compounds. For instance, a screening of a large compound library identified two thienopyrimidine compounds as selective inhibitors of Helicobacter pylori, which acted through the inhibition of the respiratory complex I. nih.gov This initial screen provided the foundation for further structure-activity relationship (SAR) studies. nih.gov Similarly, HTS was employed to identify inhibitors of HIV regulatory complexes, where a cell-based reporter assay was used to monitor the assembly of viral complexes. asm.org This approach led to the discovery of several hits, including those with a thieno[2,3-b]pyridine (B153569) scaffold. asm.org
Phenotypic screening, a type of HTS that assesses the effect of compounds on whole cells or organisms, has also been utilized. A phenotypic assay was used to evaluate the antiplasmodial activity of 4-phenylthieno[2,3-b]pyridines against Plasmodium falciparum, leading to the identification of potent inhibitors. d-nb.info
Following initial identification through HTS, promising compounds undergo more detailed analysis to determine their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the activity of a specific target, such as an enzyme, by 50%. The IC50 is a key measure of a compound's potency.
For derivatives of this compound, IC50 values have been determined against various targets. A novel series of thieno[3,2-c]pyridin-4-amine (B1356683) derivatives were identified as Bruton's tyrosine kinase (BTK) inhibitors, with one compound, 14g, exhibiting an IC50 value of 12.8 nM. nih.gov In another study, thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated as atypical protein kinase C (aPKC) inhibitors. nih.gov Compound 7l from this series showed an IC50 of 1.64 μM for PKCζ and 4.08 μM for PKCι. nih.gov Dose-response curves are generated to visualize the relationship between compound concentration and the observed inhibitory effect, allowing for the precise calculation of the IC50 value. nih.govmdpi.com
The following table summarizes the IC50 values for selected thieno[2,3-c]pyridine (B153571) derivatives against their respective targets.
| Compound ID | Target Enzyme | IC50 Value (nM) | Reference |
| 14g | Bruton's Tyrosine Kinase (BTK) | 12.8 | nih.gov |
| 7l | Protein Kinase C zeta (PKCζ) | 1640 | nih.gov |
| 7l | Protein Kinase C iota (PKCι) | 4080 | nih.gov |
| 5a | Epidermal Growth Factor Receptor (EGFR) | 36.7 | jst.go.jp |
| 3c | Pim-1 Kinase | 35700 | tandfonline.com |
| 5b | Pim-1 Kinase | 12710 | tandfonline.com |
Cell-Based Phenotypic Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. mdpi.commdpi.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Several studies have utilized the MTT assay to evaluate the anticancer potential of thieno[2,3-c]pyridine derivatives. For example, a series of thieno[2,3-c]pyridine derivatives were screened for their anticancer activity against various cancer cell lines, including MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). mdpi.com From this screening, compounds 6a and 6i were identified as potential inhibitors and their IC50 values were determined. mdpi.comresearchgate.net Compound 6i, in particular, demonstrated potent inhibition across multiple cell lines with IC50 values of 10.8 µM (HSC3), 11.7 µM (T47D), 12.4 µM (RKO), and 16.4 µM (MCF7). mdpi.com Notably, these compounds showed no toxicity to normal fibroblast cell lines, suggesting a degree of selectivity for cancer cells. mdpi.com
The table below presents the IC50 values of selected thieno[2,3-c]pyridine derivatives against various cancer cell lines, as determined by the MTT assay.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6a | HSC3 | Head and Neck | 14.5 | mdpi.com |
| 6a | RKO | Colorectal | 24.4 | mdpi.com |
| 6i | HSC3 | Head and Neck | 10.8 | mdpi.comresearchgate.net |
| 6i | T47D | Breast | 11.7 | mdpi.comresearchgate.net |
| 6i | RKO | Colorectal | 12.4 | mdpi.comresearchgate.net |
| 6i | MCF7 | Breast | 16.4 | mdpi.com |
| Compound 1 | HeLa | Cervical | 2.14 | mdpi.com |
| Compound 1 | SiHa | Cervical | 2.77 | mdpi.com |
To delve deeper into the mechanism of action, mechanistic cell-based studies are employed. These assays can reveal how a compound affects specific cellular processes, such as the cell cycle or energy metabolism.
Cell cycle analysis, often performed using flow cytometry with propidium (B1200493) iodide (PI) staining, can determine the phase of the cell cycle at which a compound exerts its effects. For instance, a study on thieno[2,3-c]pyridine derivatives revealed that compound 6i induced a G2 phase arrest in the cell cycle, thereby inhibiting cell proliferation. mdpi.comresearchgate.net This finding provides a more detailed understanding of its anticancer activity beyond simple cytotoxicity.
Studies on thieno[2,3-b]pyridines, a related class of compounds, have shown that they can induce apoptosis, or programmed cell death, in cancer cells. mdpi.com The mechanism of cell death is an important consideration in the development of anticancer agents. While some thieno[2,3-c]pyridine derivatives have been found to induce cell death through mechanisms different from apoptosis, others have been shown to trigger this pathway. researchgate.net
Selectivity Screening against Kinase Panels and Other Biological Targets
Selectivity is a critical attribute for any potential drug candidate, as off-target effects can lead to unwanted side effects. Selectivity screening involves testing a compound against a broad panel of related biological targets, such as a panel of different kinases, to assess its specificity.
This compound derivatives designed as kinase inhibitors are often evaluated against a panel of kinases to determine their selectivity profile. For example, a thieno[3,2-c]pyridin-4-amine derivative, compound 14g, which was a potent BTK inhibitor, displayed relatively good kinase selectivity when tested against a panel of other kinases. nih.gov Similarly, a thieno[2,3-d]pyrimidine derivative, compound 7l, was tested against a panel of 31 kinases and showed a favorable selectivity profile, with a focus on PKC isoforms and other kinases known to affect permeability. nih.gov
In some cases, thieno[2,3-c]pyridine derivatives have been found to have multiple biological targets. For instance, thieno[2,3-b]pyridines have been shown to modulate a number of targets related to tumorigenesis, including phospholipase C-δ1/3 (PLC), copper-trafficking antioxidant 1 (ATOX1) protein, and tyrosyl DNA phosphodiesterase 1 (TDP 1). researchgate.net This multi-target activity can sometimes be advantageous in treating complex diseases like cancer.
Conclusion and Future Research Perspectives
Summary of Key Research Findings on Thieno[2,3-c]pyridin-4-amine and Related Scaffolds
Research into thieno[2,3-c]pyridine (B153571) and its isomers has revealed a diverse pharmacological profile, with activities spanning multiple therapeutic areas. The scaffold is considered a classical bioisostere of purines and pyrimidines, making it a valuable pharmacophore in drug design. mdpi.comresearchgate.net
Key biological activities associated with thienopyridine derivatives include:
Anticancer Activity: Derivatives have been investigated as inhibitors of various protein kinases, which are crucial in cancer cell signaling. nih.govresearchgate.net For instance, certain thieno[2,3-c]pyridines have been identified as inhibitors of COT kinase, a component of the tumor necrosis factor (TNF) signaling pathway. researchgate.net Others have shown potential as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins. mdpi.comnih.gov Studies have demonstrated that specific derivatives can induce cell cycle arrest and cell death in various cancer cell lines, including breast, head and neck, and colorectal cancers. mdpi.comnih.gov
Anti-inflammatory Activity: The ability of these compounds to modulate inflammatory pathways is a significant area of research. mdpi.comontosight.ai Inhibition of kinases like IκB kinase-β (IKKβ), a key regulator in the NF-κB pathway, has been a focus, establishing a clear link to anti-inflammatory potential. acs.org
Antiviral Activity: A notable area of success has been in the development of anti-HIV agents. nih.gov Optimization efforts on a thienopyridine scaffold led to the discovery of potent inhibitors of HIV replication, with some analogs demonstrating single-digit nanomolar activity. nih.gov
Other Therapeutic Areas: The versatility of the thienopyridine scaffold is further highlighted by its exploration in other contexts, including as adenosine (B11128) A(1) receptor allosteric enhancers, antiplatelet agents, and inhibitors of hepatic gluconeogenesis. mdpi.comnih.govfiocruz.brresearchgate.net
Strategies for Lead Compound Optimization and Scaffold Modification
The process of evolving an initial "hit" from a screening campaign into a viable "lead" compound is a cornerstone of medicinal chemistry. For the this compound family, several strategic approaches have proven effective.
A primary strategy involves systematic modification of substituents at various positions on the thienopyridine core to establish a Structure-Activity Relationship (SAR). mdpi.comacs.org This involves synthesizing a library of related compounds and evaluating how changes in their chemical structure affect their biological activity. For example, in the development of Hsp90 inhibitors, a series of derivatives with different heterocyclic secondary amines were synthesized to probe their impact on anticancer activity. mdpi.com The results of such studies are often compiled to guide further design.
Table 1: Example of SAR Data for Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | Compound ID | Heterocyclic Amine Substitution | Cancer Cell Line | Activity (e.g., % Inhibition at 100 µM) | | :--- | :--- | :--- | :--- | | 6i | Thiomorpholine (B91149) | MCF7 (Breast) | 95.33% | | 6a | Piperidine | T47D (Breast) | 88.08% | | 6i | HSC3 (Head & Neck) | IC50 = 10.8 µM | | 6i | RKO (Colorectal) | IC50 = 12.4 µM | Data derived from in vitro screening assays. mdpi.comnih.gov
Another key strategy is scaffold hopping or migration to regioisomeric ring systems. During the optimization of HIV inhibitors, researchers migrated from a thieno[2,3-b]pyridine (B153569) scaffold to the regioisomeric thieno[2,3-c]pyridine system. nih.gov This strategic shift led to a remarkable >100-fold improvement in potency, highlighting how subtle changes in the core structure can dramatically impact biological activity. nih.gov
Lead optimization also focuses on improving "drug-like" properties. For instance, in the development of anti-proliferative agents, tethering a morpholine (B109124) moiety to the scaffold was shown to increase aqueous solubility by three orders of magnitude, a critical factor for bioavailability. nih.gov
Integration of Novel Synthetic Methodologies and Computational Tools
Modern drug discovery increasingly relies on the synergy between advanced synthetic chemistry and powerful computational methods. This integration is evident in the research surrounding thieno[2,3-c]pyridines.
Novel Synthetic Methodologies: Traditional synthesis of thieno[2,3-c]pyridines often involves multi-step processes with limitations in derivatization and the use of expensive metal catalysts. nih.gov To overcome these hurdles, new and more efficient synthetic strategies are being developed.
Metal-Free Synthesis: Researchers have developed a metal-free, three-step method to produce novel thieno[2,3-c]pyridine derivatives. This process utilizes an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate, allowing for the synthesis of a diverse library of compounds under mild conditions. researchgate.netnih.govresearchgate.net
Microwave-Assisted Synthesis: The use of microwave-assisted aromatization has been shown to produce thieno[2,3-c]pyridines in good yields within minutes, a significant improvement over conventional heating methods that can take hours. nih.gov
One-Pot Reactions: Efficient one-pot syntheses have been reported for various thienopyridine isomers, streamlining the production of these scaffolds from readily available starting materials. researchgate.net
Computational Tools: In silico methods are indispensable for accelerating the drug discovery pipeline.
Molecular Docking: This technique is widely used to predict how a compound will bind to the active site of a protein target. mdpi.comresearchgate.net For Hsp90 and Bruton's tyrosine kinase (BTK) inhibitors, docking studies have been crucial for understanding the molecular interactions, such as hydrogen bonds, that are critical for inhibitory activity. mdpi.comnih.govresearchgate.net
Pharmacophore Hypothesis: Computational models are used to develop a pharmacophore hypothesis, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This model then guides the design of new, more potent molecules. acs.org
Virtual Screening and ADME Prediction: Large chemical libraries can be virtually screened against a target to identify potential hits. rsc.org Furthermore, computational tools are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. mdpi.comnih.gov
Outlook on the Therapeutic Potential of this compound Derivatives
The this compound scaffold and its related derivatives represent a highly promising class of compounds with significant therapeutic potential across a range of diseases. The demonstrated efficacy as kinase inhibitors makes them particularly strong candidates for the development of next-generation anticancer agents. nih.govresearchgate.net Their ability to target key oncogenic pathways, such as those involving Hsp90 and various kinases, suggests a broad applicability in oncology. mdpi.comnih.gov
The potent anti-inflammatory properties, linked to the inhibition of crucial signaling molecules like IKKβ and COT kinase, position these compounds as potential treatments for a variety of inflammatory and autoimmune disorders. researchgate.netacs.org Furthermore, the success in generating highly potent anti-HIV agents from this scaffold validates its utility in antiviral drug discovery. nih.gov
Q & A
Q. What are the common synthetic routes for Thieno[2,3-c]pyridin-4-amine, and how do reaction parameters influence yield?
this compound derivatives are typically synthesized via condensation reactions. For example, the Niementowski reaction involves heating 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide at elevated temperatures (e.g., 200°C) to cyclize the thiophene and pyrimidine rings . Key parameters include reaction time (e.g., 2 hours for formamide-based cyclization), temperature control, and choice of cyclizing agents (e.g., urea, nitriles). Side reactions due to competing substituent reactivity can be mitigated by optimizing solvent polarity and stoichiometric ratios .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups like amines (N–H stretches at ~3300 cm⁻¹). X-ray crystallography provides definitive structural validation, as demonstrated for N-(4-chlorophenyl) derivatives, where bond angles (e.g., C–S–C ≈ 90.3°) and intermolecular interactions (e.g., N–H···N hydrogen bonds) are resolved . Monoclinic crystal systems (space group P21/c) with unit-cell parameters (e.g., a = 17.784 Å, b = 6.226 Å) further confirm structural integrity .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in this compound analogs?
Standard assays include broth microdilution for minimum inhibitory concentration (MIC) determination against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Docking studies against microbial targets (e.g., E. coli DNA gyrase) can prioritize compounds by binding affinity (ΔG values) and interaction profiles (e.g., hydrogen bonds with Arg76, Asp49) . Discrepancies between computational predictions and experimental MICs require validation via enzyme inhibition assays (e.g., ATPase activity measurement) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved, and what computational tools guide pathway optimization?
Regioselectivity challenges arise from electron-rich thiophene and pyridine moieties. Density Functional Theory (DFT) calculations predict reactive sites by analyzing Fukui indices and molecular electrostatic potentials. For example, electrophilic substitution favors the 5-position of the thiophene ring due to higher electron density. Transition-state modeling (e.g., using Gaussian) optimizes reaction conditions (e.g., catalysts, solvents) to minimize byproducts .
Q. How do crystal packing interactions influence the physicochemical properties of this compound derivatives?
X-ray diffraction reveals that N–H···N hydrogen bonds (2.8–3.0 Å) and C–H···Cl interactions (3.3 Å) stabilize crystal lattices, enhancing thermal stability and reducing solubility in polar solvents . For instance, planar stacking of aromatic rings in monoclinic systems increases melting points (>250°C). Solvent-free crystallization techniques can further modulate these interactions for desired solid-state properties .
Q. What strategies resolve contradictions between in silico docking predictions and experimental binding data for this compound analogs?
Discrepancies often stem from rigid docking assumptions or solvent effects. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in explicit water) account for protein flexibility and ligand-induced conformational changes. For example, re-docking after MD refinement improves correlation with experimental ΔG values (e.g., from –7.5 kcal/mol to –8.2 kcal/mol) . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics to refine computational models .
Q. What safety protocols are critical for handling this compound derivatives in laboratory settings?
Hazard statements (e.g., H315: skin irritation) mandate PPE (gloves, lab coats) and fume hood use. Precautionary measures include avoiding heat/sparks (P210) and securing compounds from moisture to prevent decomposition . Waste disposal follows EPA guidelines for halogenated amines, with neutralization via aqueous NaOH (1M) before incineration .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
